3-acetyl-5-bromo-N-(2-methoxyethyl)-1H-indole-2-carboxamide
Overview
Description
3-acetyl-5-bromo-N-(2-methoxyethyl)-1H-indole-2-carboxamide, also known as ABIC, is an organic compound that has been widely studied in recent years. It is a member of the indole family, and is used in a variety of research applications due to its unique properties.
Scientific Research Applications
Phytomelatonin and Plant Health
Phytomelatonin, a derivative of the indole structure, has been identified in various plant species and plays roles in antioxidant activity, growth promotion, and stress response regulation in plants. This suggests that indole derivatives like 3-acetyl-5-bromo-N-(2-methoxyethyl)-1H-indole-2-carboxamide may have applications in enhancing plant health and stress tolerance (Paredes et al., 2009).
Indole Synthesis and Organic Chemistry
The synthesis and classification of indoles have been a significant area of research, indicating the importance of indole structures in organic chemistry for the development of pharmaceuticals and materials. This framework might encompass novel indole derivatives for specific applications, highlighting the methodological advancements in synthesizing complex indole-based molecules (Taber & Tirunahari, 2011).
Indolylarylsulfones in HIV Research
Indolylarylsulfones, a class of indole derivatives, have shown significant activity as human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors. This demonstrates the potential for indole derivatives in therapeutic applications, particularly in antiviral therapies (Famiglini & Silvestri, 2018).
Melatonin and Its Derivatives in Health
The role of melatonin, another indole derivative, in reducing oxidative stress and its therapeutic potential in various diseases, further exemplifies the broad utility of indole compounds in medicine and health. This suggests potential health-related applications for a wide range of indole derivatives (Reiter et al., 2008).
Levulinic Acid in Drug Synthesis
While not directly related to indole derivatives, the use of biomass-derived levulinic acid for drug synthesis exemplifies the growing interest in utilizing organic compounds for pharmaceutical applications. This highlights the ongoing search for novel compounds, such as specific indole derivatives, that can serve as building blocks in drug development (Zhang et al., 2021).
properties
IUPAC Name |
3-acetyl-5-bromo-N-(2-methoxyethyl)-1H-indole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3/c1-8(18)12-10-7-9(15)3-4-11(10)17-13(12)14(19)16-5-6-20-2/h3-4,7,17H,5-6H2,1-2H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAIFUWWNNLCSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC2=C1C=C(C=C2)Br)C(=O)NCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-5-bromo-N-(2-methoxyethyl)-1H-indole-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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